
Application Notes for Hexyl 2-Methylbutanoate
as a Flavor Standard

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B161022 Get Quote

Introduction

Hexyl 2-methylbutanoate (CAS: 10032-15-2) is an ester widely recognized for its

characteristic fruity aroma, often described as green, waxy, and reminiscent of apple and pear

with tropical nuances.[1][2][3][4] Its pleasant and long-lasting scent profile makes it a valuable

component in the food and beverage industry as a flavoring agent and in the fragrance industry

for cosmetics and personal care products.[1][3][5] As a flavor standard, it is crucial for quality

control, sensory analysis, and research and development to ensure product consistency and

desired sensory attributes. This document provides detailed application notes and protocols for

the effective use of hexyl 2-methylbutanoate as a flavor standard for researchers, scientists,

and drug development professionals.

Physicochemical Properties and Regulatory Information
Hexyl 2-methylbutanoate is a colorless liquid with a molecular formula of C11H22O2 and a

molecular weight of 186.29 g/mol .[6][7] It is soluble in alcohol and most fixed oils, but insoluble

in water.[7] This compound is recognized as a safe food flavoring agent by regulatory bodies

such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and

Extract Manufacturers Association (FEMA), holding FEMA number 3499.[6][8][9]
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Property Value Reference

CAS Number 10032-15-2 [6][7]

FEMA Number 3499 [8]

JECFA Number 208 [6]

Molecular Formula C11H22O2 [7]

Molecular Weight 186.29 g/mol

Appearance Colorless liquid [7]

Odor Profile
Sweet, fruity, green, waxy,

apple, pear, tropical
[1][2][3][4]

Specific Gravity @ 25°C 0.845 - 0.860 [7]

Refractive Index @ 20°C 1.416 - 1.430 [7]

Boiling Point 217-219 °C [4]

Flash Point 84 °C (closed cup) [4]

Solubility
Insoluble in water; soluble in

alcohol and most fixed oils
[7]

Purity (GLC) ≥95% [7]

Table 2: Sensory Threshold and Stability Information
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Parameter Value Notes and References

Odor Detection Threshold in

Water
22 ppb

Data for hexyl 2-

methylbutanoate.

Flavor Detection Threshold in

Water
10 ppb

Value for the structurally

similar ethyl (S)-(+)-2-

methylbutanoate, suggesting a

potent flavor profile.[8]

Shelf Life 24 months or longer

When stored properly in a cool,

dry place in tightly sealed

containers, protected from

heat and light.[1]

Storage Recommendations

Store in a well-ventilated, cool,

and dry place. Keep in tightly

sealed containers to prevent

contamination and oxidation.

Avoid exposure to direct

sunlight and heat sources.[5]

Experimental Protocols
Protocol 1: Preparation of Standard Solutions for
Sensory Analysis
This protocol describes the preparation of a series of standard solutions of hexyl 2-
methylbutanoate for use in sensory evaluation panels.

Materials:

Hexyl 2-methylbutanoate (≥95% purity)

Propylene glycol (PG) or ethanol (food grade) as a solvent

Deionized water or a neutral food base (e.g., unflavored yogurt, sugar solution)

Volumetric flasks (various sizes)
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Micropipettes

Glass vials with PTFE-lined caps

Procedure:

Stock Solution Preparation (e.g., 1000 ppm):

Accurately weigh 100 mg of hexyl 2-methylbutanoate.

Dissolve the ester in a small amount of the chosen solvent (PG or ethanol) in a 100 mL

volumetric flask.

Bring the volume up to the mark with the solvent and mix thoroughly. This creates a 1000

ppm (w/v) stock solution.

Serial Dilutions:

Prepare a series of dilutions from the stock solution to create standards at desired

concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ppm).

For example, to prepare a 10 ppm solution, transfer 1 mL of the 1000 ppm stock solution

into a 100 mL volumetric flask and dilute to the mark with the solvent.

Preparation of Sensory Samples:

Add a precise volume of each standard solution to the chosen medium (water or food

base) to achieve the final desired concentration for sensory evaluation. The addition level

will depend on the food matrix and the specific sensory test being conducted.

Prepare a control sample containing only the medium and the same amount of solvent

used for the standards.

Present the samples to the panelists in coded, identical containers.

Protocol 2: Sensory Evaluation using Quantitative
Descriptive Analysis (QDA)
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This protocol, adapted from methodologies for similar esters, outlines the use of a trained

sensory panel to develop a detailed flavor profile of hexyl 2-methylbutanoate.[6]

1. Panelist Selection and Training:

Select 8-12 individuals based on their sensory acuity, descriptive ability, and availability.

Train the panelists over several sessions to identify and scale the intensity of relevant aroma

and flavor attributes (e.g., fruity, green, waxy, apple, pear, sweet) using reference standards.

2. Sample Preparation and Evaluation:

Prepare samples of hexyl 2-methylbutanoate at various concentrations in a neutral base,

as described in Protocol 1.

Present the coded samples to the panelists in a controlled environment with consistent

lighting and temperature.

Panelists will rate the intensity of each sensory attribute on a structured scale (e.g., a 15-

point scale).

Provide water and unsalted crackers for palate cleansing between samples.

3. Data Analysis:

Collect the intensity ratings from all panelists.

Analyze the data statistically (e.g., using ANOVA) to generate a sensory profile for hexyl 2-
methylbutanoate and to determine significant differences between concentrations.

Protocol 3: Instrumental Analysis using Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of hexyl 2-methylbutanoate in a

food or beverage matrix using headspace solid-phase microextraction (HS-SPME) followed by

GC-MS analysis. This method is adapted from protocols for similar volatile esters.[10]

Materials and Instrumentation:
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Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

HS-SPME autosampler

SPME fiber (e.g., DVB/CAR/PDMS)

20 mL headspace vials with screw caps and septa

Heating block or water bath

Hexyl 2-methylbutanoate standard

Internal standard (e.g., deuterated analog or a compound with similar chemical properties

not present in the sample)

Sodium chloride (NaCl)

Procedure:

Sample Preparation:

Homogenize the sample if it is solid or semi-solid.

Place a known amount (e.g., 5 g or 5 mL) of the sample into a 20 mL headspace vial.

Add a known amount of the internal standard.

Add 1 g of NaCl to increase the ionic strength and promote the release of volatiles.

Immediately seal the vial.

HS-SPME Extraction:

Place the vial in the heating block or water bath at a set temperature (e.g., 60°C) and

allow it to equilibrate for a specific time (e.g., 15 minutes).

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes)

at the same temperature.
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GC-MS Analysis:

After extraction, retract the fiber and inject it into the GC inlet for thermal desorption.

GC Conditions (Example):

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]

Inlet Temperature: 250°C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at

5°C/min, and hold for 5 minutes.

MS Conditions (Example):

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-350

Quantification:

Create a calibration curve using standard solutions of hexyl 2-methylbutanoate of known

concentrations.

Quantify the amount of hexyl 2-methylbutanoate in the sample by comparing the peak

area ratio of the analyte to the internal standard against the calibration curve.

Visualizations
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Preparation Evaluation Analysis
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Caption: Workflow for Sensory Evaluation of Hexyl 2-Methylbutanoate.
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Caption: Experimental Workflow for GC-MS Analysis of Hexyl 2-Methylbutanoate.

Signaling Pathway of Fruity Esters
The perception of fruity esters like hexyl 2-methylbutanoate is initiated by their interaction

with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the

cilia of olfactory sensory neurons in the nasal cavity.[11][12] While the specific receptor for

hexyl 2-methylbutanoate has not been definitively identified, the general signaling cascade

for odorants is well-established.

Binding: The odorant molecule binds to a specific OR.

G-protein Activation: This binding causes a conformational change in the OR, activating an

associated G-protein (typically Gαolf).
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Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which

converts ATP to cyclic AMP (cAMP).

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels,

leading to an influx of Na+ and Ca2+ ions.

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron,

generating an action potential that travels to the olfactory bulb in the brain for processing.
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Caption: General Olfactory Signaling Pathway for Fruity Esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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